molecular formula C10H11N4O6P B1255600 6-Desamino-cycl amp CAS No. 53303-84-7

6-Desamino-cycl amp

Cat. No.: B1255600
CAS No.: 53303-84-7
M. Wt: 314.19 g/mol
InChI Key: AVSJXTVPIHQRPY-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purine-1-β-D-ribofuranoside-3’,5’-cyclic monophosphate (6-Desamino-cycl amp) is an analogue of the natural second messenger cyclic adenosine monophosphate. It lacks the amino group in position 6 of the adenine nucleobase, which distinguishes it from cyclic adenosine monophosphate

Preparation Methods

The synthesis of 6-Desamino-cycl amp involves the cyclization of purine riboside derivatives. One common method includes the use of phosphorylating agents to induce cyclization. The compound is typically crystallized or lyophilized as a sodium salt . Industrial production methods often involve large-scale preparative liquid chromatography to purify the compound .

Chemical Reactions Analysis

6-Desamino-cycl amp undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

6-Desamino-cycl amp has a wide range of applications in scientific research:

Mechanism of Action

6-Desamino-cycl amp exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It binds to cyclic nucleotide-dependent protein kinases, thereby activating or inhibiting various signaling pathways. The absence of the amino group in position 6 enhances its stability and membrane permeability, making it a valuable tool for studying intracellular signaling .

Comparison with Similar Compounds

6-Desamino-cycl amp is often compared with other cyclic nucleotide analogues such as:

These unique structural features make this compound a valuable compound for various biochemical and pharmacological studies.

Properties

CAS No.

53303-84-7

Molecular Formula

C10H11N4O6P

Molecular Weight

314.19 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-2-hydroxy-2-oxo-6-purin-9-yl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H11N4O6P/c15-7-8-6(2-18-21(16,17)20-8)19-10(7)14-4-13-5-1-11-3-12-9(5)14/h1,3-4,6-8,10,15H,2H2,(H,16,17)/t6-,7-,8-,10-/m1/s1

InChI Key

AVSJXTVPIHQRPY-FDDDBJFASA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=CN=CN=C43)O)OP(=O)(O1)O

Synonyms

6-desamino-cycl AMP
9 beta-D-ribofuranosylpurine cyclic 3',5'-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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